A Technical Guide to Suc-Ala-Ala-Pro-Phe-pNA: A Chromogenic Substrate for Serine Proteases
A Technical Guide to Suc-Ala-Ala-Pro-Phe-pNA: A Chromogenic Substrate for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide, commonly abbreviated as Suc-Ala-Ala-Pro-Phe-pNA, is a synthetic peptide and chromogenic substrate widely employed in biochemical and clinical assays.[1][2] Its specific amino acid sequence is designed to be a target for chymotrypsin-like serine proteases.[1] This guide provides an in-depth analysis of Suc-Ala-Ala-Pro-Phe-pNA, its mechanism of action, applications in enzyme kinetics and inhibitor screening, and detailed protocols for its use.
This substrate's utility lies in its ability to produce a quantifiable color change upon enzymatic cleavage, making it an invaluable tool for studying the activity of various proteases.[3][4] The cleavage of the amide bond between the C-terminal phenylalanine residue and the p-nitroaniline (pNA) moiety releases the yellow chromophore, pNA.[1] The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity.[4]
Chemical and Physical Properties
Suc-Ala-Ala-Pro-Phe-pNA is a well-characterized compound with the following properties:
| Property | Value |
| Molecular Formula | C30H36N6O9[5] |
| Molecular Weight | 624.65 g/mol [5] |
| CAS Number | 70967-97-4[5] |
| Appearance | White to off-white solid[2] |
| Melting Point | 192 - 194 °C[5] |
| Solubility | Soluble in DMSO (120 mg/mL), DMF (5 mg/mL), and water.[2][6][7] |
| Storage | Store desiccated at -20°C for long-term stability (up to 3 years).[8][9] |
Mechanism of Action and Enzyme Specificity
Suc-Ala-Ala-Pro-Phe-pNA is a specific substrate for several serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids, such as phenylalanine.[1][10] The enzymatic reaction involves the hydrolysis of the amide bond between phenylalanine and p-nitroaniline.
The release of the yellow-colored p-nitroaniline can be measured by the increase in absorbance at approximately 405-410 nm.[1][11] This allows for continuous monitoring of the enzymatic reaction.
This substrate is recognized and cleaved by a range of proteases, making it a versatile tool in enzymology.
| Enzyme | Michaelis Constant (Km) | Notes |
| Chymotrypsin (B1334515) | 60 µM[7] | A primary and highly specific enzyme for this substrate.[1][12] |
| Cathepsin G | 1.7 mM[3][13] | A serine protease found in neutrophils.[3][13] |
| Chymase | 4 mM[7] | A serine protease found in mast cells. |
| Subtilisin | Not specified | A non-specific protease that can cleave this substrate.[8][11] |
| Peptidyl Prolyl cis-trans Isomerases (PPIases) | Not applicable | Used as a standard substrate in a coupled assay for FK-506 binding proteins (FKBPs) and cyclophilins.[8][12] |
It is important to note that Suc-Ala-Ala-Pro-Phe-pNA is not hydrolyzed by human leukocyte elastase.[7][8]
Applications in Research and Drug Development
The specific and sensitive nature of the reaction between Suc-Ala-Ala-Pro-Phe-pNA and its target enzymes makes it a valuable tool in various research and development applications:
-
Enzyme Activity Assays: The most common application is to measure the activity of chymotrypsin-like enzymes in biological samples.[2]
-
Enzyme Kinetics Studies: It is used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), providing insights into enzyme efficiency.[1][2]
-
Inhibitor Screening: The substrate is widely used in high-throughput screening (HTS) campaigns to identify and characterize potential inhibitors of serine proteases, which are important drug targets.[4][5]
Experimental Protocols
Standard Chymotrypsin Activity Assay
This protocol outlines a typical method for determining chymotrypsin activity using Suc-Ala-Ala-Pro-Phe-pNA in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.[10]
-
Substrate Stock Solution (20 mM): Dissolve Suc-Ala-Ala-Pro-Phe-pNA in 100% DMSO. Store in aliquots at -20°C.[4]
-
Working Substrate Solution (1 mM): Dilute the substrate stock solution in the assay buffer. Prepare this solution fresh before use and protect it from light.[1]
-
Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl with 2 mM CaCl₂.[1]
-
Working Enzyme Solution: Dilute the chymotrypsin stock solution to the desired concentration in the assay buffer immediately before use.
2. Assay Procedure:
-
To each well of a 96-well microplate, add 180 µL of the assay buffer.
-
Add 10 µL of the working enzyme solution to the appropriate wells. For blank or no-enzyme control wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.[4]
-
Initiate the reaction by adding 10 µL of the 1 mM working substrate solution to all wells.[4]
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature.
-
Measure the increase in absorbance at 405 nm every 60 seconds for 15-30 minutes.[4][10]
3. Data Analysis:
-
Subtract the absorbance values of the blank wells from the values of the enzyme-containing wells.
-
Plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm, pH 7.5), c is the concentration of pNA produced, and l is the path length of the light through the solution.[8]
Visualizing the Enzymatic Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the enzymatic cleavage of Suc-Ala-Ala-Pro-Phe-pNA and a typical experimental workflow for inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (EVT-334774) | 70967-97-4 [evitachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. goldbio.com [goldbio.com]
- 10. benchchem.com [benchchem.com]
- 11. SUC-ALA-ALA-PRO-PHE-PNA | 70967-97-4 [chemicalbook.com]
- 12. shop.bachem.com [shop.bachem.com]
- 13. Suc-Ala-Ala-Pro-Phe-pNA | CAS#:70967-97-4 | Chemsrc [chemsrc.com]
